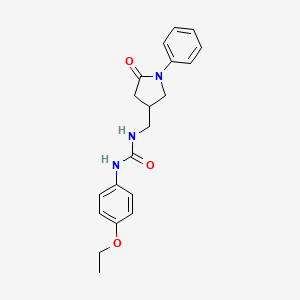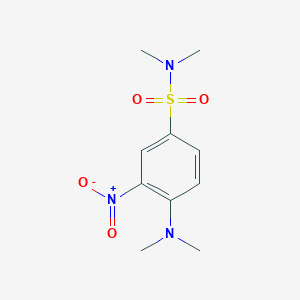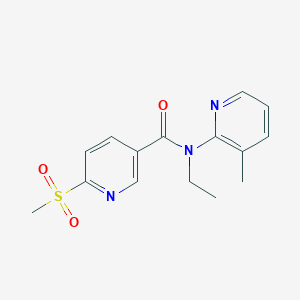
1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Ureas are often synthesized for their potential use as pharmaceuticals, including as inhibitors of various enzymes. The structure of this compound suggests it may interact with biological targets through its phenyl and ethoxyphenyl groups, as well as the pyrrolidinyl moiety.
Synthesis Analysis
The synthesis of urea derivatives can be approached through various methods. One such method is the Lossen rearrangement, which is a useful synthetic route to convert carboxylic acids to ureas. According to the data provided, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement allows for the synthesis of ureas from carboxylic acids without racemization, providing good yields under mild conditions . This method is also environmentally friendly and cost-effective, as byproducts can be recycled. Although the specific synthesis of "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of ureas is characterized by the presence of a carbonyl group (C=O) flanked by two amine residues (N-H). The flexibility and length of the spacer between pharmacophoric units in ureas are crucial for their biological activity. For instance, a study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas found that a five methylene spacer allowed for efficient interaction with enzyme hydrophobic binding sites . The molecular structure of "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" likely allows for similar interactions due to its ethoxy and phenyl groups.
Chemical Reactions Analysis
Ureas can participate in various chemical reactions, including interactions with enzymes such as acetylcholinesterase. The study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated that these compounds could inhibit acetylcholinesterase when they have the appropriate conformational flexibility and substitution pattern . The presence of an aromatic residue was not a prerequisite for activity, suggesting that the phenyl groups in "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" may not be essential for its biological activity, but could still contribute to its binding affinity and specificity.
Physical and Chemical Properties Analysis
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-26-18-10-8-16(9-11-18)22-20(25)21-13-15-12-19(24)23(14-15)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCLCJXXZYRZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)




![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)
![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)